(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
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Description
Molecular Structure Analysis
The compound has a complex structure that includes a benzothiazole ring, a sulfonamide group, an indoline ring, and an allyl group . The InChI string and Canonical SMILES can provide more detailed information about its structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 401.5 g/mol . It has a topological polar surface area of 127 Ų, indicating its polarity . It has a complexity of 716, suggesting a relatively complex structure .Scientific Research Applications
Sulfonamides in Therapeutic Applications
Sulfonamides, recognized for their bacteriostatic properties, are a cornerstone in the development of antibiotics. Beyond their traditional use, recent research has expanded into areas such as antiglaucoma agents, antitumor agents targeting specific cancer cell isoforms, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. The adaptability of the sulfonamide structure has led to its incorporation into various drugs, showcasing its utility in addressing a broad spectrum of diseases beyond its initial antibacterial scope (Carta, Scozzafava, & Supuran, 2012).
Benzothiazoles in Drug Discovery
Benzothiazole derivatives demonstrate a wide range of biological activities, making them valuable in drug discovery. This heterocyclic compound serves as a core structure in many therapeutic agents, exhibiting antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Importantly, 2-arylbenzothiazoles have emerged as promising antitumor agents, highlighting the benzothiazole nucleus's significance in medicinal chemistry for developing new treatments for various diseases (Kamal, Hussaini, & Mohammed, 2015).
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S3/c1-2-14-28-22-12-11-20(36(26,31)32)16-23(22)35-25(28)27-24(30)18-7-9-19(10-8-18)37(33,34)29-15-13-17-5-3-4-6-21(17)29/h2-12,16H,1,13-15H2,(H2,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDAUCSYWQSMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide |
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